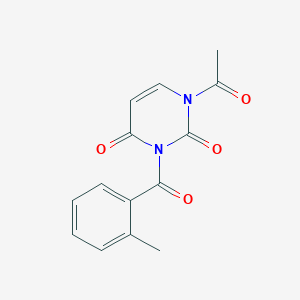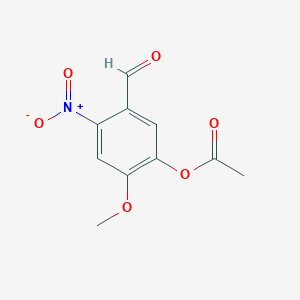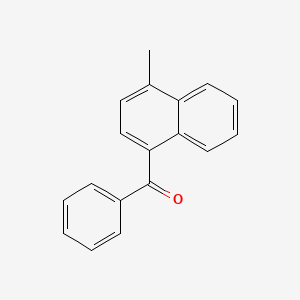
(4-Methylnaphthalen-1-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzoyl-4-methylnaphthalene is an organic compound belonging to the class of aromatic hydrocarbons It consists of a naphthalene ring substituted with a benzoyl group at the first position and a methyl group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzoyl-4-methylnaphthalene can be synthesized through Friedel-Crafts acylation, a common method for introducing acyl groups into aromatic rings. The reaction involves the use of benzoyl chloride and 4-methylnaphthalene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of 1-benzoyl-4-methylnaphthalene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzoyl-4-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-Benzoyl-4-methylnaphthalene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-benzoyl-4-methylnaphthalene involves its interaction with molecular targets through electrophilic aromatic substitution. The benzoyl group can participate in various chemical transformations, influencing the reactivity and stability of the compound. The pathways involved include the formation of reactive intermediates that facilitate further chemical modifications.
Comparación Con Compuestos Similares
1-Benzoylnaphthalene: Lacks the methyl group at the fourth position, resulting in different reactivity and properties.
4-Methylnaphthalene: Lacks the benzoyl group, making it less reactive in certain chemical reactions.
1-Acetyl-4-methylnaphthalene: Similar structure but with an acetyl group instead of a benzoyl group, leading to different chemical behavior.
Uniqueness: 1-Benzoyl-4-methylnaphthalene is unique due to the combined presence of both benzoyl and methyl groups on the naphthalene ring. This dual substitution pattern imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
116672-26-5 |
|---|---|
Fórmula molecular |
C18H14O |
Peso molecular |
246.3 g/mol |
Nombre IUPAC |
(4-methylnaphthalen-1-yl)-phenylmethanone |
InChI |
InChI=1S/C18H14O/c1-13-11-12-17(16-10-6-5-9-15(13)16)18(19)14-7-3-2-4-8-14/h2-12H,1H3 |
Clave InChI |
YDARYNFLOBZLDZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


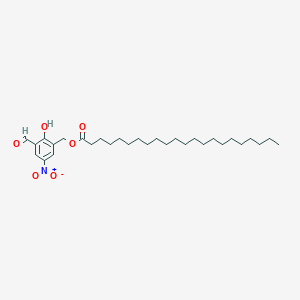
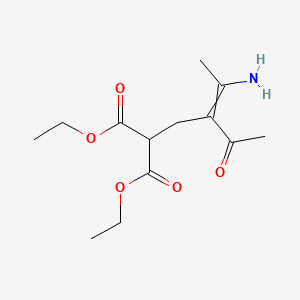


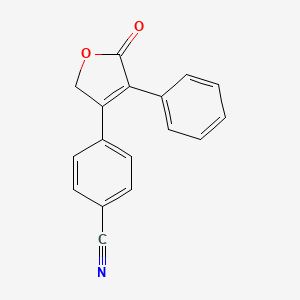
![6-Chloro-2-nitro-5H-benzo[a]phenothiazin-5-one](/img/structure/B14306250.png)
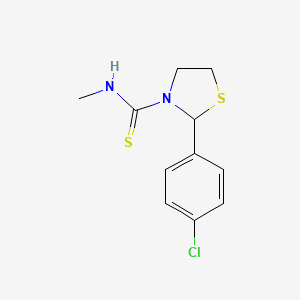
![Spiro[cyclohexane-3,9'-fluorene]-1-one](/img/structure/B14306258.png)
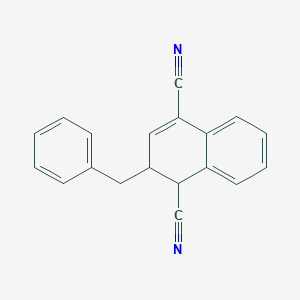
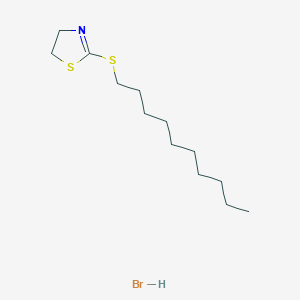
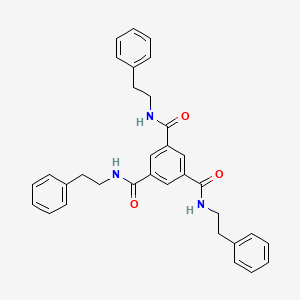
![3-[(Diethylamino)methyl]-1,6,8-trimethoxyanthracene-9,10-dione](/img/structure/B14306285.png)
